molecular formula C13H16ClN3O5S B6143913 N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide CAS No. 790232-25-6

N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide

Cat. No. B6143913
CAS RN: 790232-25-6
M. Wt: 361.80 g/mol
InChI Key: RQKXMBRFUVYSQZ-UHFFFAOYSA-N
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Description

N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide (CAS No. 61825-45-2) is an organic compound that is widely used in the synthesis of organic compounds. It is a versatile reagent that can be used in a variety of synthetic reactions. It has a wide range of applications in organic synthesis, including the synthesis of heterocyclic compounds, pharmaceuticals, and industrial chemicals.

Scientific Research Applications

N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide has been used in a variety of scientific research applications. It has been used to synthesize a variety of heterocyclic compounds, including pyridines, quinolines, and isoquinolines. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, and industrial chemicals, such as dyes and pigments. In addition, it has been used in the synthesis of peptides and peptidomimetics.

Mechanism of Action

N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is a versatile reagent that can be used in a variety of synthetic reactions. The mechanism of action of N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is based on the reaction of the sulfonamide with 2-chlorobenzohydrazide to form a new compound. The sulfonamide reacts with the 2-chlorobenzohydrazide to form a new compound that is then converted to the desired product.
Biochemical and Physiological Effects
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is an organic compound that is widely used in the synthesis of organic compounds. While there is limited research on the biochemical and physiological effects of N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide, it is believed to be non-toxic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is a versatile reagent that can be used in a variety of synthetic reactions. The main advantages of using N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide in lab experiments are its high reactivity, low cost, and wide availability. The main limitation is that it can be toxic if not handled properly.

Future Directions

N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide has a wide range of applications in organic synthesis and can be used in the synthesis of heterocyclic compounds, pharmaceuticals, and industrial chemicals. Future research should focus on developing new synthetic methods that involve N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide, as well as exploring its potential applications in other areas, such as materials science and nanotechnology. Additionally, further research should be conducted to better understand the biochemical and physiological effects of N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide.

Synthesis Methods

The synthesis of N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide can be achieved through a two-step process. The first step involves the reaction of morpholine-4-sulfonyl chloride with acetic anhydride in the presence of a base, such as sodium acetate, to form a sulfonamide. The second step involves the reaction of the sulfonamide with 2-chlorobenzohydrazide to form N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide.

properties

IUPAC Name

N'-(2-chloroacetyl)-3-morpholin-4-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O5S/c14-9-12(18)15-16-13(19)10-2-1-3-11(8-10)23(20,21)17-4-6-22-7-5-17/h1-3,8H,4-7,9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKXMBRFUVYSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide

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